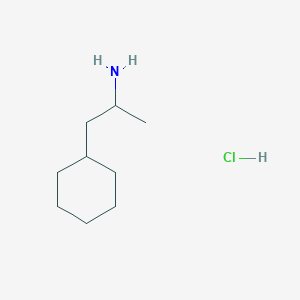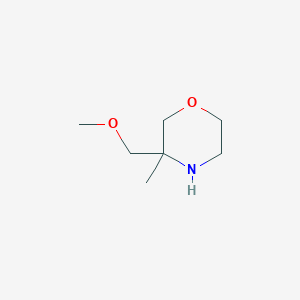
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is a derivative of tetrahydroquinoline, a class of compounds that are part of the larger group of isoquinoline alkaloids . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol”, often involves multi-component reactions . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” is characterized by the presence of a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Direcciones Futuras
The future directions for research on “7-chloro-1,2,3,4-tetrahydroquinolin-3-ol” and related compounds could involve exploring their potential biological activities and developing more efficient synthetic methods. Given their diverse biological activities, these compounds could be further explored for potential therapeutic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol involves the reduction of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one using sodium borohydride in the presence of acetic acid.", "Starting Materials": [ "7-chloro-1,2,3,4-tetrahydroquinoline-3-one", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "To a solution of 7-chloro-1,2,3,4-tetrahydroquinoline-3-one in acetic acid, sodium borohydride is added slowly with stirring.", "The reaction mixture is stirred for several hours at room temperature.", "The reaction is quenched with water and the resulting mixture is extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to yield 7-chloro-1,2,3,4-tetrahydroquinolin-3-ol." ] } | |
Número CAS |
1506864-03-4 |
Nombre del producto |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.6 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




